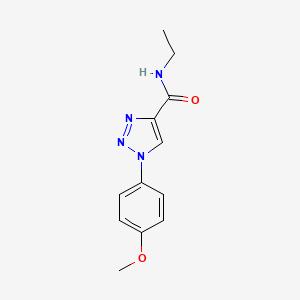![molecular formula C11H14N6O B12233470 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide](/img/structure/B12233470.png)
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide is a heterocyclic compound that features a triazole and pyrazine ring fused together.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]pyrazine, undergoes nucleophilic substitution with various amines.
Cyclization: The intermediate product is then cyclized to form the triazolo-pyrazine ring system.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the starting material is replaced by different nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, thereby disrupting essential biological pathways in microbial and cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also features a triazole ring fused with another heterocycle and has shown antimicrobial activity.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These derivatives have been studied for their antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the pyrrolidine-2-carboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C11H14N6O |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O/c1-7-14-15-11-10(13-4-6-16(7)11)17-5-2-3-8(17)9(12)18/h4,6,8H,2-3,5H2,1H3,(H2,12,18) |
InChI Key |
AMNWYWHKACQOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCCC3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12233387.png)
![2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233388.png)
![5-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12233399.png)
![2-[4-(fluoromethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12233414.png)
![2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12233428.png)
![N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12233429.png)
![3-cyclopropyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12233431.png)

![5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233438.png)
![1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233445.png)
![4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12233451.png)
![N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12233458.png)
![1-{Pyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12233462.png)
![N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B12233467.png)
